molecular formula C6H4BrClN2O2 B8449099 5-Bromo-3-chloro-2-(nitromethyl)pyridine

5-Bromo-3-chloro-2-(nitromethyl)pyridine

Cat. No.: B8449099
M. Wt: 251.46 g/mol
InChI Key: WXNHZEAHVMRTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-(nitromethyl)pyridine is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

5-bromo-3-chloro-2-(nitromethyl)pyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2

InChI Key

WXNHZEAHVMRTNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 12.4 g of potassium tert-butoxide in 79 ml of dimethylsulfoxide, 6.7 g of nitromethane was added dropwise with stirring under cooling with ice, and after the addition, the mixture was stirred at room temperature for another 1 hour. Then, the reaction mixture was added dropwise to 25.0 g of 5-bromo-2,3-dichloropyridine in 20 ml of dimethylsulfoxide with stirring under cooling with ice, and after the addition, the mixture was stirred at room temperature for 23 hours and at 50° C. for 6 hours. After completion of the reaction, the reaction mixture was allowed to cool to room temperature, mixed with 100 ml of water and 100 ml of saturated aqueous ammonium chloride and extracted with ethyl acetate (200 ml×2). The resulting organic layers were combined, washed with water (100 ml×3) and dried over saturated aqueous sodium chloride and then anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography using ethyl acetate-hexane (with a gradient of from 5:95 to 30:70) as the eluent to obtain 7.8 g of the desired product as a pale yellow oil.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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